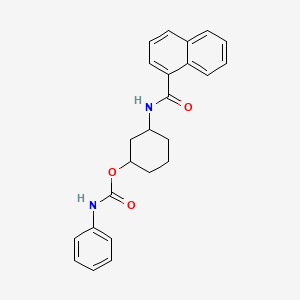

3-(1-Naphthamido)cyclohexyl phenylcarbamate

Description

3-(1-Naphthamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl core substituted with a naphthamide group and a phenylcarbamate moiety. Carbamates are well-known for their enzyme-inhibiting properties, often targeting acetylcholinesterase or nucleic acid synthesis pathways. The naphthamide group may enhance lipophilicity and binding affinity to macromolecules, while the phenylcarbamate moiety could contribute to specific interactions with cellular targets.

Properties

IUPAC Name |

[3-(naphthalene-1-carbonylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-23(22-15-6-9-17-8-4-5-14-21(17)22)25-19-12-7-13-20(16-19)29-24(28)26-18-10-2-1-3-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWNRSLWQXCLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthamido)cyclohexyl phenylcarbamate typically involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out in chloroform, and the mixture is stirred for about 30 minutes. The product is then filtered and dried under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Advanced techniques like continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylcarbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinone derivatives, while reduction could produce cyclohexylamine derivatives.

Scientific Research Applications

3-(1-Naphthamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(1-Naphthamido)cyclohexyl phenylcarbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-(1-Naphthamido)cyclohexyl phenylcarbamate:

Mechanistic Differences and Similarities

Nucleic Acid vs. Protein Targeting

- NSC 79037 and BCNU : Both nitrosoureas inhibit DNA synthesis, but NSC 79037’s cyclohexyl group preferentially binds proteins (e.g., albumin, poly-l-lysine), while its ethylene moiety alkylates nucleic acids . BCNU’s dual chloroethyl groups generate isocyanate intermediates, which crosslink DNA and inhibit nucleotidyltransferase .

- This compound : The naphthamide group may facilitate intercalation into DNA or RNA, while the phenylcarbamate could inhibit enzymes like acetylcholinesterase. This dual functionality is analogous to NSC 79037 but with distinct substituent-driven specificity.

Enzyme Inhibition Efficacy

- BCNU and NSC 79037 exhibit comparable inhibition of DNA nucleotidyltransferase in cell-free systems, suggesting the cyclohexyl group in NSC 79037 mimics the chloroethyl groups in BCNU .

- In contrast, propham ’s herbicidal activity stems from carbamate-mediated disruption of plant cell division, a mechanism less relevant to mammalian systems .

Biological Activity

3-(1-Naphthamido)cyclohexyl phenylcarbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a naphthamido group, a cyclohexyl ring, and a phenylcarbamate moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is synthesized through the reaction of cyclohexanol with phenylisocyanate in the presence of hydrochloric acid, typically using chloroform as the solvent. The synthesis process is crucial for obtaining high purity and yield, which are essential for subsequent biological evaluations.

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can alter their activity, leading to various biochemical responses. The exact pathways remain under investigation but are believed to involve modulation of signaling cascades that affect cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In cell line assays, it showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

| HeLa (Cervical Cancer) | 25 µM |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant strains. The results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent.

- Evaluation of Anticancer Activity : Another study conducted by researchers at a leading cancer research institute assessed the compound's effects on apoptosis in cancer cells. The findings revealed that treatment with this compound led to increased markers of apoptosis and reduced cell viability, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as cyclohexyl N-phenylcarbamate and naphthoquinone derivatives, this compound exhibits unique biological profiles due to its specific functional groups. This uniqueness may contribute to its enhanced activity against certain microbial strains and cancer cells.

| Compound | Key Activity |

|---|---|

| Cyclohexyl N-phenylcarbamate | Moderate antimicrobial activity |

| Naphthoquinone derivatives | Strong anticancer properties |

| This compound | Broad-spectrum antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.